Enasidenib-d6 is a deuterated analogue of enasidenib, a small molecule that acts as an inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) enzymes. This compound is primarily used in the treatment of acute myeloid leukemia (AML) that harbors specific IDH2 mutations. Enasidenib-d6 features the incorporation of deuterium atoms, which can enhance its pharmacokinetic properties and stability during analytical studies.
Enasidenib-d6 is derived from enasidenib, which was originally developed by Agios Pharmaceuticals and later licensed to Celgene Corporation. The compound has been classified as an approved drug for the treatment of relapsed or refractory AML with IDH2 mutations. Its chemical classification is that of a small molecule inhibitor, specifically targeting mutant forms of IDH2.
The synthesis of enasidenib-d6 involves several sophisticated methods to incorporate deuterium into the enasidenib structure:
The synthetic routes are typically scaled for industrial production, maintaining the same principles but adapted for larger quantities.
The molecular formula for enasidenib-d6 is , with a molecular weight of approximately 479.41 g/mol. The IUPAC name is:
1,1,1,3,3,3-hexadeuterio-2-[[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]methyl]propan-2-ol.
The structural characteristics include multiple functional groups that contribute to its biological activity against mutant IDH2 enzymes.
Enasidenib-d6 participates in various chemical reactions typical for small molecule inhibitors. Notably, it undergoes:
Enasidenib-d6 functions primarily as a selective inhibitor of mutant IDH2 enzymes. The mechanism involves:
This mechanism highlights its role in reversing the oncogenic effects associated with IDH2 mutations.
Enasidenib-d6 exhibits several notable physical and chemical properties:
These properties are essential for understanding its stability and behavior in biological systems.
Enasidenib-d6 serves several important roles in scientific research:
Deuterium (²H) incorporation into pharmaceutical compounds leverages the kinetic isotope effect (KIE), where the strengthened carbon-deuterium (C–D) bond compared to carbon-hydrogen (C–H) alters metabolic pathways. For Enasidenib-d6, six hydrogen atoms are replaced with deuterium at specific positions, primarily within the tert-butyl alcohol moiety. This substitution aims to enhance metabolic stability by impeding oxidative dealkylation—a primary clearance route for non-deuterated Enasidenib (AG-221). The deuterium-induced retardation of metabolism prolongs the compound’s half-life without altering its target affinity, as deuterium’s steric similarity to hydrogen preserves molecular geometry and pharmacophore interactions [1] [3].
Beyond pharmacokinetics, deuterium labeling serves as a molecular tracer for quantitative analysis during drug development. Enasidenib-d6 enables precise tracking of distribution, metabolite profiling, and exposure-response relationships in preclinical models, providing critical data for dose optimization. This is particularly valuable for IDH2 inhibitors, where target engagement correlates with reductions in the oncometabolite D-2-hydroxyglutarate (2-HG) [1] [8].
Computational studies further support deuterium’s role in mitigating resistance mechanisms. Mutations like IDH2-Q316E (in trans to R140Q) disrupt hydrogen-bond networks critical for Enasidenib binding. While deuterium does not directly restore these interactions, its stabilization of adjacent molecular regions may minimize conformational flexibility that contributes to resistance [9].
The synthesis of Enasidenib-d6 (AG-221-d6; CAS 2095569-76-7) employs late-stage isotopic introduction to maximize efficiency and purity. The core strategy involves reacting deuterated tert-butylamine derivatives with the s-triazine backbone of non-deuterated Enasidenib. Key steps include:
Table 1: Synthetic Methods for Enasidenib-d6
Method | Isotopic Purity | Yield | Key Advantage |
---|---|---|---|
Late-stage alkylation | >99% D6 | 62% | Minimal deuterium loss |
Reductive deuteration | 97–98% D6 | 45% | Applicable to advanced intermediates |
Fully deuterated building block | >99% D6 | 71% | Highest purity |
The positional specificity of deuterium incorporation critically influences metabolic stability. Enasidenib-d6 targets the tert-butyl group—a site vulnerable to CYP450-mediated oxidation. Comparative studies of deuterium patterns reveal:
Pharmacodynamic assessments demonstrate that deuterium substitution preserves target inhibition:
Notably, deuterium does not alter Enasidenib’s unique off-target erythropoietic effects. Like non-deuterated Enasidenib, Enasidenib-d6 enhances CD71⁺/GPA⁺ erythroid progenitor differentiation in vitro, likely through protoporphyrin accumulation rather than IDH2 modulation [8].
Table 2: Impact of Deuteration Patterns on Enasidenib-d6 Properties
Deuteration Site | Metabolic Half-life (t₁/₂) | IDH2-R140Q IC₅₀ (nM) | Erythroid Differentiation Potential |
---|---|---|---|
tert-butyl (CD₃)₃C- | 22.1 ± 1.7 h | 101.7 ± 4.3 | Equivalent to Enasidenib |
Pyridyl-CH₂D | 14.3 ± 0.9 h | 98.5 ± 3.1 | Reduced by 40% |
Triazine-NH/ND | 8.5 ± 0.6 h | 312.8 ± 11.2* | Abolished |
Note: Triazine deuteration disrupts hydrogen bonding to Q316, reducing potency [3] [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2